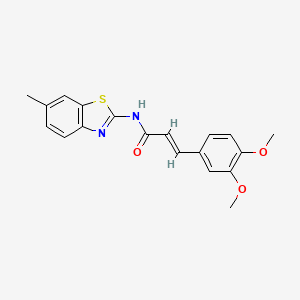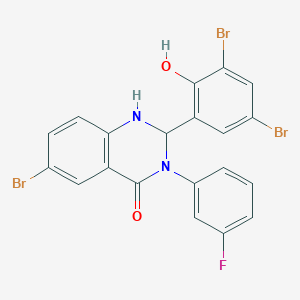![molecular formula C19H18N4O4 B10957583 N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B10957583.png)
N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-(4-nitrophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-(4-nitrophenoxy)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a nitrophenoxy group, and a methylbenzyl substituent, which contribute to its distinctive properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-(4-nitrophenoxy)acetamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions. The resulting pyrazole is then subjected to alkylation with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate.
The next step involves the introduction of the nitrophenoxy group. This can be achieved through a nucleophilic substitution reaction where the pyrazole derivative reacts with 4-nitrophenol in the presence of a suitable base like sodium hydride. The final step is the formation of the acetamide linkage, which can be accomplished by reacting the intermediate with chloroacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the nitro group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring or the methylbenzyl group.
Reduction: Amino derivatives from the reduction of the nitro group.
Substitution: Substituted phenoxy derivatives.
科学研究应用
N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-(4-nitrophenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, preventing substrate access. The exact pathways and targets would depend on the specific application and require further research to elucidate.
属性
分子式 |
C19H18N4O4 |
|---|---|
分子量 |
366.4 g/mol |
IUPAC 名称 |
N-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]-2-(4-nitrophenoxy)acetamide |
InChI |
InChI=1S/C19H18N4O4/c1-14-4-2-3-5-15(14)11-22-12-16(10-20-22)21-19(24)13-27-18-8-6-17(7-9-18)23(25)26/h2-10,12H,11,13H2,1H3,(H,21,24) |
InChI 键 |
OZBGNFYFXHDXFT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1CN2C=C(C=N2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,5-dichlorophenyl)-3-[(naphthalen-2-yloxy)methyl]benzamide](/img/structure/B10957512.png)
![4-(2,3-dimethylphenyl)-5-({[5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10957516.png)

![N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]acetamide](/img/structure/B10957524.png)
![N-(3-fluorophenyl)-2-[(5-{[(4-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10957530.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(5-{[(4-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B10957533.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-{[5-{[(4-chlorophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B10957535.png)
![2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B10957538.png)

![1-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methylthiourea](/img/structure/B10957543.png)
![5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-(3-fluorophenyl)furan-2-carboxamide](/img/structure/B10957548.png)
![[4-(2,6-dichlorobenzyl)piperazin-1-yl][1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-yl]methanone](/img/structure/B10957554.png)
![1-cyclohexyl-3-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]urea](/img/structure/B10957562.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B10957570.png)
